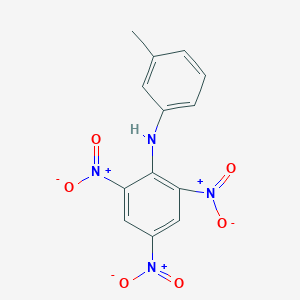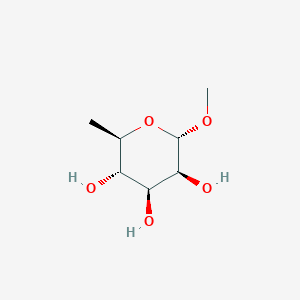
4-Chloropyridazine
Descripción general
Descripción
4-Chloropyridazine is a chemical compound with the molecular formula C4H3ClN2 . It has an average mass of 114.533 Da and a monoisotopic mass of 113.998474 Da .
Synthesis Analysis
The synthesis of 4-Chloropyridazine and its derivatives has been a subject of interest in medicinal chemistry . For instance, a novel series of 4-chloropyridazinoxyphenyl conjugates were designed and synthesized as proposed apoptotic inducers and PARP-1 inhibitors .Molecular Structure Analysis
The molecular structure of 4-Chloropyridazine consists of a pyridazine ring with a chlorine atom attached . The pyridazine ring is a basic aromatic ring structure that contains two adjacent nitrogen atoms .Chemical Reactions Analysis
4-Chloropyridazine and its derivatives participate in various chemical reactions. For instance, [3 + n] cycloaddition reactions have been used to synthesize pyridazine derivatives . These reactions are important for the generation of heterocyclic rings .Aplicaciones Científicas De Investigación
Anticancer Agents
4-Chloropyridazine has been used in the design and synthesis of novel chloropyridazine hybrids, which have shown promising results as anticancer agents . These hybrids act by inducing apoptosis and inhibiting PARP-1 . The growth inhibition of these designed hybrids was investigated in eleven cancer cell lines . The most sensitive three cancer cell lines were selected to measure the IC50 values of the new hybrids . Furthermore, the impact of these compounds on the activity of PARP-1 was investigated .
Apoptosis Inducers
The novel series of 4-chloropyridazinoxyphenyl conjugates were designed and synthesized as proposed apoptotic inducers . These compounds were found to induce apoptosis in cancer cells, which is a programmed cell death that can be beneficial in treating diseases like cancer .
PARP-1 Inhibitors
Poly (ADP-ribose) polymerase 1 (PARP-1) is a protein involved in a number of cellular processes, and its inhibition can lead to the death of cancer cells . The 4-chloropyridazinoxyphenyl conjugates were found to inhibit PARP-1, demonstrating comparable efficiencies to olaparib .
Antiviral Agents
4-Chloropyridazine derivatives have been synthesized for evaluation against Hepatitis A Virus (HAV) . One of the synthesized compounds, 4-(4-Chlorophenylamino)-6-phenyl-1,2-dihydropyridazino[4,3-e][1,2,4]triazine-3(4H)-thione, showed the highest effect against HAV .
Design of Small Molecules as Anticancer Agents
The application of molecular hybridization methodologies and strategies in the design of small molecules as anticancer agents has been emphasized . 4-Chloropyridazine has been used in this context, contributing to the development of new anticancer drugs .
DNA Damage Inducers
The 4-chloropyridazinoxyphenyl conjugates were found to cause DNA damage in cancer cells . The occurrence of DNA damage was observed by examining γ-H2Ax, a well-established marker for double-strand DNA breaks .
Mecanismo De Acción
Target of Action
4-Chloropyridazine primarily targets Poly (ADP-ribose) polymerase 1 (PARP-1) . PARP-1 is a key protein involved in a number of cellular processes such as DNA repair, genomic stability, and programmed cell death .
Mode of Action
4-Chloropyridazine interacts with its target, PARP-1, by inhibiting its activity . This inhibition disrupts the normal function of PARP-1, leading to changes in cellular processes such as DNA repair and cell death .
Biochemical Pathways
The inhibition of PARP-1 by 4-Chloropyridazine affects the DNA repair pathway . This disruption leads to the accumulation of DNA damage, triggering apoptosis, or programmed cell death . The compound also influences the expression of apoptotic protein markers such as p53, BAX, caspase 3, caspase 6, BCL-2, and CK 18 .
Result of Action
The action of 4-Chloropyridazine results in significant inhibition of cell proliferation and a remarkable reduction in the number of colonies compared to the control group . This is due to the induction of apoptosis and the inhibition of PARP-1, leading to DNA damage and cell death .
Safety and Hazards
The safety data sheet for 4-Chloropyridazine hydrochloride indicates that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . It is advised to use personal protective equipment, avoid dust formation, and ensure adequate ventilation when handling this compound .
Direcciones Futuras
The future directions in the field of 4-Chloropyridazine research involve the design of hybrid compounds for novel biological activity . For instance, a novel series of 4-chloropyridazinoxyphenyl conjugates were designed as potential anticancer agents . The main directions in this field are the hybridization of scaffolds, the hybrid-pharmacophore approach, and the analogue-based drug design of 4-thiazolidinone cores with early approved drugs, natural compounds, and privileged heterocyclic scaffolds .
Propiedades
IUPAC Name |
4-chloropyridazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3ClN2/c5-4-1-2-6-7-3-4/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQRJGGJXFXWQRJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=NC=C1Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90601424 | |
| Record name | 4-Chloropyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90601424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloropyridazine | |
CAS RN |
17180-92-6 | |
| Record name | 4-Chloropyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90601424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How reactive is 4-chloropyridazine compared to other chlorinated diazabenzene isomers, and what influences this reactivity?
A1: 4-Chloropyridazine exhibits a reactivity profile consistent with predictions based on kinetic data from the pyridine series, assuming independent activation by each nitrogen atom within the heterocyclic ring []. Studies comparing the reactivity of various monochlorodiazabenzenes with p-nitrophenoxide ion revealed that 4-chloropyridazine displays lower reactivity than both 2-chloropyrimidine and 2-chloropyrazine but higher reactivity than 3-chloropyridazine []. This reactivity order aligns with the influence of the second nitrogen atom's position on the nucleophilic aromatic substitution reaction, where the activating effect of the nitrogen is more pronounced when positioned ortho or para to the chlorine atom [].
Q2: Can 4-chloropyridazine be used as a building block for synthesizing other compounds?
A2: Yes, 4-chloropyridazine serves as a versatile starting material in organic synthesis. For example, it can be utilized to synthesize 4-azidopyridazine 1-oxide, a compound with potential biological activity []. This synthesis involves reacting 4-chloropyridazine 1-oxide with sodium azide []. Additionally, 4-chloropyridazine-3-carbonyl chloride can undergo cyclocondensation reactions with enamines, leading to the formation of diverse heterocyclic compounds []. This reaction highlights the utility of 4-chloropyridazine derivatives in constructing complex molecular structures.
Q3: Are there any known applications of 4-chloropyridazine derivatives in medicinal chemistry?
A3: While the provided research doesn't delve into specific pharmaceutical applications of 4-chloropyridazine itself, it highlights its use in synthesizing potentially bioactive compounds. The synthesis of 4-(3-cyano-1-triazeno) pyridazine 1-oxides and related compounds, achieved by treating the corresponding azides with potassium cyanide followed by acidification, exemplifies this []. This synthesis method allows for the introduction of various substituents, potentially leading to compounds with desired biological activities. Furthermore, the synthesis of acetamides containing pyridazinones, specifically 2-ten-butyl-5-[(N-alkyl or N,N-dialkyl acetamide) epoxy]-4-chloropyridazine-3(2/7)-one, and their subsequent evaluation for insecticidal activity demonstrates the potential of 4-chloropyridazine derivatives in medicinal chemistry and agriculture [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![5H-indeno[1,2-c]pyridin-5-one](/img/structure/B92773.png)


